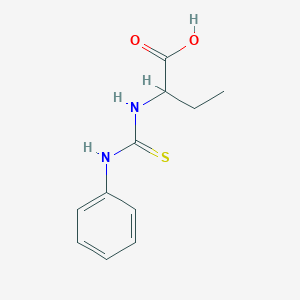

Ácido 2-(3-fenil-tioureido)butírico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of isothiocyanates with amino acids in the presence of sodium hydroxide . The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at room temperature. After completion of the reaction, the pH of the mixture is adjusted with aqueous hydrochloric acid, and the solvents are removed under vacuum. The remaining residue is recrystallized from absolute methanol to obtain the desired thioureido acids .Aplicaciones Científicas De Investigación

Diseño y desarrollo de fármacos

Ácido 2-(3-fenil-tioureido)butírico: es un compuesto que se puede utilizar en el diseño y desarrollo de nuevos fármacos. Su estructura permite la creación de fármacos novedosos con posibles efectos terapéuticos. Por ejemplo, se sabe que su grupo tiourea exhibe actividades farmacológicas, incluidas propiedades antitiroideas, antifúngicas y antivirales . Los investigadores pueden modificar el grupo fenilo para mejorar estas propiedades o para dirigirse a receptores específicos dentro del cuerpo.

Mecanismo De Acción

The mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid is not well understood, but it is thought to involve the interaction of the compound with proteins, enzymes, and other molecules. 2-(3-Phenyl-thioureido)-butyric acid has been shown to interact with proteins, enzymes, and other molecules in a variety of ways, such as by binding to them, inhibiting their activity, or altering their structure. 2-(3-Phenyl-thioureido)-butyric acid has also been shown to interact with hormones, such as estrogen, and may be involved in the regulation of hormone levels.

Biochemical and Physiological Effects

2-(3-Phenyl-thioureido)-butyric acid has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 2-(3-Phenyl-thioureido)-butyric acid has been shown to inhibit the activity of enzymes, such as phosphatases and proteases, and to alter the structure of proteins. In physiological studies, 2-(3-Phenyl-thioureido)-butyric acid has been shown to affect the activity of hormones, such as estrogen, and to affect the metabolism of drugs. 2-(3-Phenyl-thioureido)-butyric acid has also been shown to affect the activity of the immune system, and to affect the growth and development of cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(3-Phenyl-thioureido)-butyric acid in lab experiments has a number of advantages and limitations. The main advantage of using 2-(3-Phenyl-thioureido)-butyric acid in lab experiments is that it is a relatively simple compound to synthesize, and can be synthesized in a variety of ways. This makes it easy to obtain, and allows for the use of a variety of methods for studying its effects. The main limitation of using 2-(3-Phenyl-thioureido)-butyric acid in lab experiments is that it is not very well understood, and its mechanism of action is not well understood. This makes it difficult to determine the exact effects that 2-(3-Phenyl-thioureido)-butyric acid has on biochemical and physiological processes.

Direcciones Futuras

The potential future directions for 2-(3-Phenyl-thioureido)-butyric acid research are numerous. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins, enzymes, hormones, and other molecules. Another potential direction is to study the effects of 2-(3-Phenyl-thioureido)-butyric acid on different types of cells, in order to better understand its effects on different types of tissues. Another potential direction is to study the effects of 2-(3-Phenyl-thioureido)-butyric acid on the metabolism of drugs, in order to better understand how it affects the pharmacokinetics of drugs. Finally, further research could be done on the potential therapeutic applications of 2-(3-Phenyl-thioureido)-butyric acid, in order to determine if it could be used to treat certain diseases or conditions.

Métodos De Síntesis

2-(3-Phenyl-thioureido)-butyric acid can be synthesized through a variety of methods, such as the Fischer-Speier reaction, the Curtius rearrangement, and the Wohl-Ziegler reaction. The Fischer-Speier reaction is a nucleophilic substitution reaction, while the Curtius rearrangement is an acid-catalyzed rearrangement of an isocyanate to an isothiocyanate. The Wohl-Ziegler reaction is an organic reaction in which an alkyl halide reacts with an aryl thiol to form an alkyl thiol. The synthesis of 2-(3-Phenyl-thioureido)-butyric acid can also be accomplished through the use of other methods, such as the Knoevenagel condensation and the Vilsmeier-Haack reaction.

Propiedades

IUPAC Name |

2-(phenylcarbamothioylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMNONSSGXKLRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.